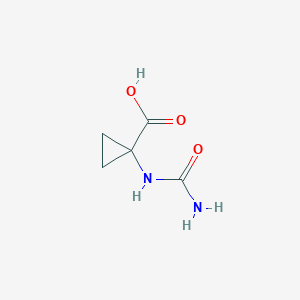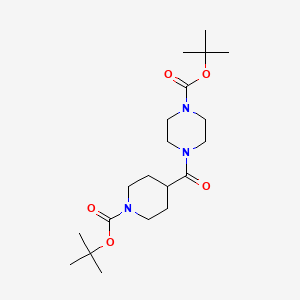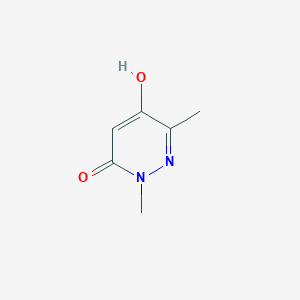![molecular formula C8H5BrFNO2S B1525647 [(4-Bromo-2-fluorophenyl)sulfonyl]acetonitrile CAS No. 1325304-63-9](/img/structure/B1525647.png)
[(4-Bromo-2-fluorophenyl)sulfonyl]acetonitrile
Descripción general
Descripción
“[(4-Bromo-2-fluorophenyl)sulfonyl]acetonitrile” is a chemical compound . It is related to 4-Fluorophenylacetonitrile, which is a starting reagent in the synthesis of certain derivatives .
Molecular Structure Analysis
The molecular structure of “[(4-Bromo-2-fluorophenyl)sulfonyl]acetonitrile” can be represented by the InChI code:1S/C8H6BrNO2S/c9-7-1-3-8(4-2-7)13(11,12)6-5-10/h1-4H,6H2 . Chemical Reactions Analysis
4-Fluorophenylacetonitrile, a related compound, undergoes biotransformation to 4-Fluorophenylacetic acid by marine fungi, Aspergillus sydowii Ce19 .Aplicaciones Científicas De Investigación
Pharmaceutical Applications
[(4-Bromo-2-fluorophenyl)sulfonyl]acetonitrile is utilized in the pharmaceutical industry for the synthesis of various drugs. It serves as an intermediate in producing anticancer, antifungal, and antiviral agents due to its unique chemical structure that allows for versatile reactivity in synthesis processes .
Organic Synthesis
This compound is also a valuable building block in organic synthesis. It is used to create a wide range of organic compounds, including dyes, pigments, plastics, and resins. Its role as an intermediate facilitates the production of complex molecules required in these industries .
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that similar compounds are often used in the synthesis of bioactive molecules, suggesting that they may interact with a variety of biological targets .
Mode of Action
It’s known that similar compounds can undergo biotransformation . For example, 4-Fluorophenylacetonitrile can be transformed into 4-Fluorophenylacetic acid by marine fungi, Aspergillus sydowii Ce19 . This suggests that [(4-Bromo-2-fluorophenyl)sulfonyl]acetonitrile might also undergo biotransformation, potentially leading to interactions with its targets.
Biochemical Pathways
It’s known that similar compounds can participate in suzuki–miyaura cross-coupling reactions , which are widely used in organic chemistry for the formation of carbon-carbon bonds. This suggests that [(4-Bromo-2-fluorophenyl)sulfonyl]acetonitrile might also be involved in such reactions, potentially affecting associated biochemical pathways.
Pharmacokinetics
It’s known that similar compounds can undergo biotransformation , which could impact their bioavailability.
Result of Action
Given its potential involvement in suzuki–miyaura cross-coupling reactions , it might contribute to the formation of carbon-carbon bonds, which are fundamental to the structure and function of many biological molecules.
Propiedades
IUPAC Name |
2-(4-bromo-2-fluorophenyl)sulfonylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO2S/c9-6-1-2-8(7(10)5-6)14(12,13)4-3-11/h1-2,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYYQBFZQNQEHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)S(=O)(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




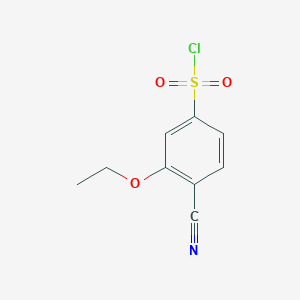

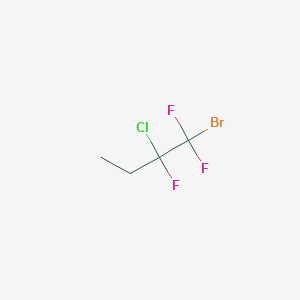


![7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B1525577.png)

![1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine](/img/structure/B1525581.png)
